1,2-Difluoro-4-(methoxymethoxy)benzene
Overview
Description
“1,2-Difluoro-4-(methoxymethoxy)benzene” is a chemical compound with the molecular formula C8H8F2O2 . It has a molecular weight of 174.15 .
Molecular Structure Analysis
The InChI code for “1,2-Difluoro-4-(methoxymethoxy)benzene” is 1S/C8H8F2O2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“1,2-Difluoro-4-(methoxymethoxy)benzene” is a liquid at room temperature . It has a molecular weight of 174.15 and is stored at 2-8°C .Scientific Research Applications
Catalysis and Cross-Coupling Reactions
1,2-Difluoro-4-(methoxymethoxy)benzene has been explored in the context of catalysis, particularly in palladium-catalyzed cross-coupling reactions. The ligand 1-methoxy-2-(supermesitylphosphanylidenemethyl)-benzene, related to 1,2-Difluoro-4-(methoxymethoxy)benzene, demonstrated effectiveness in Suzuki and Sonogashira cross-coupling reactions. These reactions are significant for forming carbon-carbon bonds, a foundational process in organic chemistry and material science (Deschamps, Goff, Ricard, & Floch, 2007).
Solvent Extraction Systems
Another application is in the development of solvent extraction systems. For instance, derivatives of 1,2-Difluoro-4-(methoxymethoxy)benzene have been employed in the selective separation of palladium(II) from secondary raw materials, such as spent automotive catalysts. The chelating dithioether 1,2-bis(2-methoxyethylthio)benzene, a novel solvent extractant for Pd(II), demonstrates the potential of such systems in recycling and resource recovery (Traeger, Koenig, Städtke, & Holdt, 2012).
Synthesis of Aromatic Compounds
Furthermore, compounds structurally related to 1,2-Difluoro-4-(methoxymethoxy)benzene are involved in the synthesis of various aromatic compounds. For instance, palladium complexes of bis(di-tert-butylphosphinomethyl)benzene, closely related to the target compound, have been used in the methoxycarbonylation of aryl chlorides. These synthetic pathways contribute to the broader field of synthetic organic chemistry, offering routes to complex molecules (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).
Electrochemistry
In electrochemistry, derivatives of 1,2-Difluoro-4-(methoxymethoxy)benzene have been studied for their reactivity. The electrochemical reduction of phenyl thioethers and sulfones, where molecules similar to 1,2-Difluoro-4-(methoxymethoxy)benzene are involved, shows their utility in understanding and manipulating electrochemical reactions (Paddon, Bhatti, Donohoe, & Compton, 2006).
Safety And Hazards
properties
IUPAC Name |
1,2-difluoro-4-(methoxymethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COONSELKYZNNQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Difluoro-4-(methoxymethoxy)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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